molecular formula C15H25F9IN B12596487 3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide CAS No. 649724-86-7

3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide

Katalognummer: B12596487
CAS-Nummer: 649724-86-7
Molekulargewicht: 517.26 g/mol
InChI-Schlüssel: MVDQCGKQVDNICG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide typically involves the fluorination of a precursor compound. One common method is the reaction of a hexane derivative with a fluorinating agent such as fluorine gas under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Wissenschaftliche Forschungsanwendungen

3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Wirkmechanismus

The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene: Another fluorinated compound with similar properties but different functional groups.

    Perfluorobutylethylene: A related compound used in similar applications.

Uniqueness

3,3,4,4,5,5,6,6,6-Nonafluoro-N,N,N-tripropylhexan-1-aminium iodide is unique due to its specific combination of fluorine atoms and the aminium iodide functional group. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

649724-86-7

Molekularformel

C15H25F9IN

Molekulargewicht

517.26 g/mol

IUPAC-Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl(tripropyl)azanium;iodide

InChI

InChI=1S/C15H25F9N.HI/c1-4-8-25(9-5-2,10-6-3)11-7-12(16,17)13(18,19)14(20,21)15(22,23)24;/h4-11H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

MVDQCGKQVDNICG-UHFFFAOYSA-M

Kanonische SMILES

CCC[N+](CCC)(CCC)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.